[3-(Prop-2-yn-1-yloxy)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-prop-2-ynoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6,8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRIIDDJBGOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine
Retrosynthetic analysis, or the disconnection approach, is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inox.ac.uk This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, FGI) to reveal potential synthetic pathways. lkouniv.ac.inresearchgate.net
The primary disconnection for the methanamine group involves breaking the carbon-nitrogen (C-N) bond. This leads to a benzyl (B1604629) cation synthon and an ammonia (B1221849) equivalent. However, a more practical approach involves a Functional Group Interconversion (FGI). lkouniv.ac.inresearchgate.net The primary amine can be retrosynthetically derived from several precursor functional groups, which are often easier to introduce and manipulate.
Two common FGI strategies for the methanamine moiety are:
Via a Nitrile: The aminomethyl group (-CH₂NH₂) can be seen as the reduction product of a nitrile or cyano group (-C≡N). This disconnection leads to 3-(prop-2-yn-1-yloxy)benzonitrile (B3369543) as a key intermediate.
Via an Aldehyde: The aminomethyl group can also be formed through the reductive amination of an aldehyde (-CHO). youtube.com This disconnection points to 3-(prop-2-yn-1-yloxy)benzaldehyde as the immediate precursor.
The propargyl ether linkage (Ar-O-CH₂C≡CH) is a key feature of the molecule. The most logical disconnection is at the ether's C-O bond. researchgate.net This corresponds to the reverse of a Williamson ether synthesis, a reliable method for forming ethers. organic-chemistry.org
This disconnection breaks the molecule into two key fragments:
A phenolic precursor, such as 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde (B18108).
A propargylating agent, typically an electrophile like propargyl bromide or propargyl chloride. reddit.comrsc.org
This strategy is widely employed for synthesizing aryl propargyl ethers due to its efficiency and the commercial availability of the necessary reagents. nih.gov
The synthesis requires a 1,3-disubstituted (meta) benzene (B151609) ring. The order in which the two functional groups (or their precursors) are introduced is critical and depends on their directing effects in electrophilic aromatic substitution reactions. ox.ac.uk
Considering the precursors identified above (e.g., 3-hydroxybenzaldehyde), several strategies can be envisioned starting from simpler benzene derivatives:
Starting with Phenol (B47542): Phenol's hydroxyl group is a strong ortho-, para-director. To achieve meta-substitution, a different approach is needed. One could start with benzene, perform nitration (meta-directing nitro group), followed by reduction to aniline. The amine can then be converted to a hydroxyl group via a diazonium salt. Subsequent functionalization at the meta position would then be required.
Starting with Benzaldehyde (B42025): The aldehyde group is a meta-director. One could start with benzaldehyde, introduce a nitro group at the meta position, and then reduce the nitro group to an amine. The amine could then be converted to a hydroxyl group.
Starting with 3-Hydroxybenzaldehyde/3-Hydroxybenzonitrile: These commercially available starting materials are often the most efficient choice, bypassing the complexities of aromatic functionalization and regioselectivity control. The synthesis would then proceed with the propargylation of the phenol followed by the conversion of the aldehyde or nitrile to the methanamine.
Direct Synthetic Routes to this compound and Closely Related Isomers
Direct synthetic routes build upon the retrosynthetic analysis, employing well-established reactions to construct the target molecule from readily available precursors.
The formation of the propargyl ether linkage is commonly achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. nih.gov This involves the O-alkylation of a substituted phenol with a propargyl halide. reddit.comresearchgate.net For instance, 3-hydroxybenzaldehyde or 3-hydroxybenzonitrile can be deprotonated with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide. nih.gov
Common conditions for this reaction involve:
Base: Potassium carbonate (K₂CO₃) is frequently used, as it is mild and effective. Other bases like sodium hydroxide (B78521) (NaOH) or cesium carbonate (Cs₂CO₃) can also be employed. reddit.com
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typical choices that facilitate the reaction. reddit.comnih.gov
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure completion. reddit.comnih.gov
A general scheme for the synthesis of the key intermediate 1-[4-(prop-2-ynyloxy)phenyl]ethanone involves reacting 4'-hydroxyacetophenone (B195518) with propargyl bromide in the presence of a base like triethylamine (B128534) in acetone. nih.govnih.gov A similar strategy is directly applicable to 3-hydroxybenzaldehyde to produce 3-(prop-2-yn-1-yloxy)benzaldehyde. researchgate.net
Table 1: Conditions for Nucleophilic Alkylation of Phenols with Propargyl Halides
| Phenolic Substrate | Propargylating Agent | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 4'-hydroxy-3'-methoxyacetophenone | Propargyl bromide | Triethylamine | Acetone | 353 K | 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone | nih.gov |
| 3-Aminophenol | Propargyl bromide | K₂CO₃ | N/A | N/A | [3-(Prop-2-yn-1-yloxy)phenyl]amine | |
| Phenol with a tertiary amine | Propargyl bromide | K₂CO₃ / NaOH | DMF / DMSO | rt - 80 °C | O-alkylated product | reddit.com |
This table is interactive. Click on the headers to sort.
Once the propargylated benzaldehyde or benzonitrile (B105546) intermediate is secured, the final step is the formation of the methanamine group.
Reductive Amination of 3-(prop-2-yn-1-yloxy)benzaldehyde: Reductive amination is a robust method for converting aldehydes into amines. wikipedia.org The process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. masterorganicchemistry.comdesigner-drug.com This one-pot procedure is highly efficient and avoids the overalkylation issues common in direct alkylation of ammonia. designer-drug.com
Key reagents for this transformation include:
Reducing Agents: A variety of reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces the imine intermediate in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney Nickel). wikipedia.orgmasterorganicchemistry.com
Amine Source: For the synthesis of a primary amine, ammonia or a stable salt like ammonium chloride can be used. designer-drug.com
Reduction of 3-(prop-2-yn-1-yloxy)benzonitrile: An alternative route is the reduction of the corresponding benzonitrile. This is a direct conversion of the cyano group to an aminomethyl group. youtube.com
Common reducing agents for this transformation are:
Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. youtube.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. This is often considered a "greener" alternative to metal hydrides. wikipedia.org
Table 2: Comparison of Methods for Methanamine Formation
| Precursor | Method | Key Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Aldehyde | Reductive Amination | NH₃/NH₄Cl, NaBH₃CN or H₂/Catalyst | Primary Amine | One-pot procedure, good for primary amines, avoids overalkylation. | wikipedia.orgdesigner-drug.com |
| Nitrile | Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Primary Amine | Powerful and fast reduction. | youtube.com |
This table is interactive. Click on the headers to sort.
Multi-component Reactions and One-Pot Syntheses of Propargylamines
The most prominent and efficient strategy for the synthesis of propargylamines is the one-pot, three-component coupling reaction known as the A³ coupling (aldehyde-amine-alkyne). rsc.org This method involves the reaction of an aldehyde, an amine, and a terminal alkyne in the presence of a catalyst to directly form the propargylamine (B41283) structure. A related process, the KA² coupling, utilizes a ketone instead of an aldehyde. nih.gov
These multi-component reactions are highly valued for their atom economy and procedural simplicity, as they allow for the formation of complex molecules from simple precursors in a single step, avoiding the isolation of intermediates. nih.gov The general mechanism typically involves the formation of an iminium ion intermediate from the aldehyde and amine, which is then attacked by a metal acetylide species generated in situ from the terminal alkyne and a catalyst. rsc.org For the synthesis of a specific target like this compound, this would generally involve a starting material such as 3-(prop-2-yn-1-yloxy)benzaldehyde.
The versatility of the A³ coupling allows for the synthesis of a wide array of propargylamine derivatives by varying the three starting components. nih.gov This flexibility makes it a cornerstone in the discovery of new chemical entities and the efficient production of active pharmaceutical ingredients. nih.gov
Catalyst Systems and Reaction Conditions for Synthesis
The success of multi-component syntheses of propargylamines is heavily reliant on the catalyst system employed. Research in this area has led to the development of various catalytic approaches, ranging from traditional transition metals to more sustainable heterogeneous and metal-free systems.
Transition Metal-Catalyzed Approaches (e.g., Copper Catalysis)
Transition metals are the most widely used catalysts for A³ coupling reactions due to their ability to activate the C-H bond of terminal alkynes.
Copper Catalysis: Copper is the most common and versatile catalyst for propargylamine synthesis. rsc.org Copper(I) salts such as CuI, CuBr, and CuCl are frequently employed. organic-chemistry.orgresearchgate.net For instance, a copper(I) complex of i-Pr-pybox-diPh has been shown to be highly efficient in catalyzing the one-pot synthesis of propargylamines from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org Beyond simple salts, heterogeneous copper catalysts have been developed to improve catalyst recovery and reusability. Examples include silica-supported copper catalysts and nanocatalysts like Cu/ZnO/Al₂O₃. rsc.orgnih.gov
Other Transition Metals: While copper remains dominant, other transition metals have proven effective.
Gold: Gold nanoparticles supported on macroporous adsorption resins have been used to catalyze the synthesis of propargylamine derivatives in water, offering a green and efficient route. rsc.org
Zinc: Zinc-based catalysts, including zinc(II) triflate (Zn(OTf)₂) and magnetically recoverable nano-catalysts like Zn(II)/HAP/Fe₃O₄, have been successfully used for A³ coupling, particularly under solvent-free conditions. nih.govnih.gov
Nickel and Manganese: Other metals such as nickel and manganese have also been reported to catalyze the three-component coupling reaction. Manganese(II) chloride, for example, has been used to achieve good yields under solvent-free conditions at 90 °C. nih.gov
Below is a table summarizing various transition metal catalyst systems used in propargylamine synthesis.
Interactive Data Table: Transition Metal Catalysts for Propargylamine Synthesis
| Catalyst System | Substrates | Conditions | Yield | Source |
|---|---|---|---|---|
| Cu(I)-i-Pr-pybox-diPh | Aromatic Aldehydes, Anilines, Alkynes | Toluene, RT | Up to 99% | organic-chemistry.org |
| Cu/HM (silica supported) | Ketones, Amines, Alkynes | Solvent-free, 100 °C | Good to Excellent | nih.gov |
| MAR-AuNPs | Camptothecin, Formaldehyde, Amines | Water, 60 °C | High | rsc.org |
| Zn(II)/HAP/Fe₃O₄ | Benzaldehydes, Amines, Alkynes | Solvent-free, 110 °C | Good to Excellent | nih.gov |
Organocatalytic Systems
While transition metal catalysis is the standard, there is growing interest in developing organocatalytic, or metal-free, systems for propargylamine synthesis to further enhance the green profile of the reaction. rsc.org These systems avoid the use of potentially toxic and expensive heavy metals. Although less common than metal-catalyzed methods, research continues to explore the use of small organic molecules as catalysts for the A³ coupling reaction, representing an environmentally benign alternative. rsc.org
Investigation of Solvent Effects and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on sustainability, leading to investigations into solvent effects and the adoption of green chemistry principles for propargylamine synthesis. nih.gov
Key green strategies include:
Solvent-Free Reactions: A significant number of catalytic systems for A³ and KA² couplings are designed to work under solvent-free (neat) conditions. nih.govrsc.org This approach minimizes waste, simplifies product purification, and often leads to higher reaction rates and yields. nih.govnih.gov
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The development of water-compatible catalysts, such as the gold nanoparticle system mentioned previously, allows for efficient propargylamine synthesis in aqueous media. researchgate.netrsc.org
Deep Eutectic Solvents (DES): DES, such as a mixture of choline (B1196258) chloride and urea, have emerged as biodegradable and environmentally friendly reaction media. Copper(I) chloride has been shown to effectively catalyze A³ coupling in a choline chloride/urea DES. researchgate.net
Heterogeneous and Recyclable Catalysts: The use of catalysts supported on solid matrices (e.g., silica (B1680970), resins) or magnetic nanoparticles is a core tenet of green chemistry. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times without a significant loss of activity. nih.govnih.govrsc.org
Interactive Data Table: Green Chemistry Approaches in Propargylamine Synthesis
| Green Strategy | Catalyst System | Solvent | Advantage | Source |
|---|---|---|---|---|
| Solvent-Free | Cu/ZnO/Al₂O₃ nanocatalyst | None | Reduced waste, high efficiency | nih.gov |
| Aqueous Media | MAR-AuNPs | Water | Non-toxic solvent, simple workup | rsc.org |
| Deep Eutectic Solvent | CuCl | Choline chloride/urea | Biodegradable, inexpensive medium | researchgate.net |
Stereoselective Synthetic Methods
A stereoselective synthesis is a reaction that preferentially produces one stereoisomer over others. iupac.org In pharmaceutical applications, controlling the stereochemistry of a molecule is often critical, as different enantiomers can have vastly different biological activities.
For propargylamines, enantioselective synthesis is most effectively achieved using chiral catalysts in the A³ coupling reaction. A notable example is the use of a copper(I) catalyst bearing a chiral bis(oxazoline) ligand, specifically i-Pr-pybox-diPh. organic-chemistry.org This chiral complex creates a defined three-dimensional environment that directs the approach of the reactants, leading to the formation of one enantiomer of the propargylamine product in high excess. This method has been reported to yield propargylamines with up to 99% enantiomeric excess (ee) and in excellent chemical yields. organic-chemistry.org The transition-state model for this reaction proposes that the imine intermediate chelates to the chiral copper complex, allowing the alkyne to attack from a specific face, thus controlling the stereochemical outcome. organic-chemistry.org
Chemical Reactivity and Derivatization Pathways
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group in [3-(Prop-2-yn-1-yloxy)phenyl]methanamine is a versatile handle for a variety of chemical transformations, including cycloadditions, additions, and rearrangements.
The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The process is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govacs.org
In a typical CuAAC reaction, the propargyl ether moiety of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) species coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. acs.org This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to the stable triazole ring and regenerates the catalyst. acs.org
Research has shown that propargyl ethers are effective substrates for this transformation. For instance, the cycloaddition of phenyl propargyl ether with phenyl azide, catalyzed by Raney Nickel (which can act as a source of Ni(0), a species that can catalyze similar cycloadditions), proceeds in high yield to form the corresponding 1,4-disubstituted triazole. rsc.org Similarly, the DNA-templated CuAAC ligation of 3'-O-propargyl ether and 5'-azide modified oligonucleotides is remarkably rapid and selective. nih.gov While Cu(I) is the most common catalyst, other metals and conditions can be employed. It's noteworthy that side reactions, such as the homo-coupling of terminal alkynes, can sometimes occur, particularly at elevated temperatures. nih.gov
The CuAAC reaction involving this compound would proceed as follows:
Reaction Scheme: CuAAC of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Organic Azide (R-N₃) | Cu(I) | 1-((3-(Aminomethyl)phenoxy)methyl)-4-R-1H-1,2,3-triazole |
The terminal alkyne of this compound can undergo various addition reactions, including hydration, hydroamination, and halogenation.
Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, typically requires a catalyst. In the presence of a strong acid like sulfuric acid and a mercury(II) salt (e.g., HgSO₄) as a catalyst, the hydration of terminal alkynes follows Markovnikov's rule. libretexts.orglibretexts.org This means the hydroxyl group adds to the more substituted carbon, leading to an enol intermediate that rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this would yield a methyl ketone. libretexts.orglibretexts.org An alternative, complementary method is hydroboration-oxidation. Using a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide and a base results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the enol intermediate. libretexts.orglibretexts.org Gold-catalyzed hydration also provides an efficient method for converting terminal alkynes to methyl ketones, often under milder, acid-free conditions. organic-chemistry.org
Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method for synthesizing enamines and imines. mdpi.com Catalysis is generally required, with various transition metals, including copper, gold, and titanium, being effective. mdpi.comrsc.orgfrontiersin.org For terminal alkynes, intermolecular hydroamination with secondary amines catalyzed by copper nanoparticles has been shown to produce enamines, which can then be reduced to the corresponding saturated amines. mdpi.com The reaction of the alkyne in this compound with an external amine under catalytic conditions would lead to the formation of an enamine or imine derivative.
Halogenation: The terminal alkyne can react with halogens (Cl₂, Br₂, I₂). The reaction of ethers with halogens can lead to substitution on the alkyl chain, particularly in the presence of light. organicmystery.com For the alkyne moiety, electrophilic halogenation of propargyl systems is a known transformation. For example, propargyl alcohols react with halogenating agents to form α-haloenones or β-haloenones. rsc.orgescholarship.org The reaction of this compound with a halogen would likely lead to the addition of two halogen atoms across the triple bond, forming a dihaloalkene. The specific regio- and stereochemistry would depend on the reaction conditions and the halogen used.
The propargyl ether moiety in this compound is susceptible to isomerization and rearrangement reactions, primarily leading to the formation of allenes.
Isomerization: In the presence of a strong base, terminal alkynes can isomerize to internal alkynes or allenes. kulturkaufhaus.deresearchgate.net This process typically involves deprotonation at the propargylic position followed by reprotonation at the terminal carbon of the alkyne. For propargyl ethers, treatment with a base like potassium tert-butoxide can lead to the formation of the corresponding allenyl ether. kulturkaufhaus.de
Rearrangements: Metal-catalyzed rearrangements of propargyl ethers are also well-documented. Gold(I) catalysts are particularly effective in promoting the rearrangement of propargyl ethers to allenes. For instance, propargyl benzyl (B1604629) ethers can undergo a gold(I)-catalyzed 1,5-hydride shift and fragmentation sequence to furnish substituted allenes under mild conditions. organic-chemistry.org Additionally, aryl propargyl ethers can undergo libretexts.orglibretexts.org-sigmatropic rearrangements, such as the Claisen rearrangement. nih.govresearchgate.net While the classic Claisen rearrangement of allyl aryl ethers is common, the corresponding reaction with propargyl aryl ethers can be more complex and may require thermal or catalytic activation to proceed. nih.govacs.org
Table of Potential Isomerization and Rearrangement Products
| Starting Moiety | Reagent/Catalyst | Product Type |
|---|---|---|
| Propargyl Ether | Strong Base (e.g., t-BuOK) | Allenyl Ether |
| Propargyl Ether | Gold(I) Catalyst | Substituted Allene |
| Aryl Propargyl Ether | Heat/Catalyst | Chromene/Naphthopyran (from Claisen rearrangement) |
While CuAAC is the most prominent cycloaddition for terminal alkynes, the propargyl ether in this compound can participate in other cycloaddition reactions, particularly when activated by a catalyst. Gold(I) catalysts have been shown to facilitate various cycloadditions with propargyl substrates. ntnu.edu These reactions often proceed through the formation of a gold-carbenoid intermediate.
For example, gold(I)-catalyzed reactions of propargyl acetals with various partners can lead to:
[3+2] Cycloadditions: Reaction with aldehydes can yield 2,5-dihydrofurans. researchgate.net
[3+3] Cycloadditions: Reaction with nitrones can produce six-membered heterocyclic rings. researchgate.net
[2+2], [2+4], and [3+4] Cycloadditions: Reactions with imines can generate a diverse range of nitrogen-containing heterocycles. researchgate.net
These examples, while involving propargyl acetals, demonstrate the potential for the alkyne in this compound to engage in a variety of cycloaddition pathways beyond the well-known click reaction, opening avenues for the synthesis of complex heterocyclic structures.
Reactivity of the Primary Amine Moiety
The primary amine group of this compound is a potent nucleophile and a base, enabling a host of reactions, most notably with carbonyl compounds.
The primary amine functionality readily undergoes nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction is fundamental in the formation of imines, commonly known as Schiff bases when the nitrogen is bonded to an aryl or alkyl group. wikipedia.org The reaction is typically reversible and is often catalyzed by mild acid. chemistrysteps.comopenstax.org
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. chemistrysteps.comucalgary.ca This initial addition forms a tetrahedral intermediate called a carbinolamine. libretexts.orgchemistrysteps.com The carbinolamine is then protonated on the oxygen by an acid catalyst, converting the hydroxyl group into a good leaving group (water). openstax.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. chemistrysteps.comlibretexts.org
The reaction of this compound with an aldehyde (R'CHO) or a ketone (R'R''CO) would produce the corresponding Schiff base, as depicted below. The equilibrium can be driven towards the product by removing the water formed during the reaction. mdpi.com This transformation is a robust and widely used method for modifying primary amines and has applications in the synthesis of various ligands and biologically active molecules. wikipedia.orgsciencemadness.org
General Reaction for Schiff Base Formation
| Amine | Carbonyl Compound | Product |
|---|---|---|
| This compound | Aldehyde (R'CHO) | N-((3-(Prop-2-yn-1-yloxy)phenyl)methyl)alkanimine |
| This compound | Ketone (R'R''CO) | N-((3-(Prop-2-yn-1-yloxy)phenyl)methyl)alkan-2-imine |
Reactivity of the Phenyl Ether Linkage and Aromatic Ring
The aromatic core and the ether linkage of the molecule also possess distinct reactivity, allowing for further functionalization through electrophilic substitution, cross-coupling reactions, or cleavage of the ether bond.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating propargyloxy group. wikipedia.orglkouniv.ac.in The directing effects of the two substituents, the propargyloxy group and the aminomethyl group, determine the position of substitution.
The propargyloxy group is an ortho-, para-director. The aminomethyl group is also generally considered an ortho-, para-director. Given their meta-relationship on the ring, their directing effects are additive. The most activated positions for electrophilic attack would be ortho and para to the strongly activating propargyloxy group (positions 2, 4, and 6) and ortho to the aminomethyl group (positions 2 and 4). Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions, with the C4 position being sterically the most accessible. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. wikipedia.orguomustansiriyah.edu.iq
The terminal alkyne functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of extended conjugated systems. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org However, copper-free and amine-free conditions have also been developed. organic-chemistry.orgcetjournal.itrsc.org The presence of a primary amine in the substrate might influence the reaction, potentially acting as a ligand or base, which may require optimization of the catalytic system. researchgate.net
Table 3: Generalized Sonogashira Coupling Reaction This table illustrates a typical Sonogashira coupling, a key reaction for the terminal alkyne of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| Terminal Alkyne | Aryl Iodide | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF/DMF | Disubstituted Alkyne |
Ether Cleavage: The propargyl ether linkage can be cleaved under specific conditions to reveal the corresponding phenol (B47542). Various reagents have been developed for the depropargylation of ethers, including low-valent titanium reagents. researchgate.netacs.org Additionally, palladium-catalyzed depropargylation in water has been reported as a mild method. researchgate.net Copper(I) salts have also been shown to catalyze the cleavage of propargyl groups. nih.gov
Rearrangement Pathways: Aryl propargyl ethers are known to undergo thermal or metal-catalyzed acs.orgacs.org-sigmatropic rearrangements, a reaction known as the Claisen rearrangement. nsf.govnih.govresearchgate.netacs.orgacs.org This reaction typically involves the migration of the propargyl group to an ortho position of the aromatic ring to form an allenyl intermediate, which can then undergo further cyclization to yield chromene derivatives. nsf.govacs.org The specific outcome of the rearrangement can be influenced by the substitution pattern on the aromatic ring and the reaction conditions.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure, spectroscopic characteristics, and reactivity of molecules. bohrium.com These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties.
The electronic structure of a molecule governs its reactivity. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. youtube.comirjweb.com
DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict these values. nih.gov For a model compound like benzylamine (B48309), the HOMO is typically localized on the electron-rich regions, including the phenyl ring and the lone pair of the nitrogen atom, while the LUMO is distributed over the antibonding orbitals of the aromatic system. Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution, identifying nucleophilic (negative potential, often around the nitrogen atom) and electrophilic (positive potential) sites. researchgate.netnih.gov
Table 1: Illustrative Electronic Properties for a Model Benzylamine System (Calculated via DFT)
| Parameter | Representative Value | Significance |
| EHOMO | -6.3 eV | Ionization Potential (Electron-donating ability) |
| ELUMO | -0.5 eV | Electron Affinity (Electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | 5.8 eV | Chemical Reactivity and Stability |
| Dipole Moment | ~1.4 D | Molecular Polarity and Interaction with Polar Solvents |
Note: These are representative values for illustrative purposes and would be precisely calculated for a specific compound and computational method.
Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared to experimental spectra, help confirm molecular structure. For benzylamine, calculations would predict the chemical shifts for the aromatic protons, the benzylic (CH₂) protons, and the amine (NH₂) protons. mdpi.com
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The calculated frequencies often require a scaling factor to correct for anharmonicity and limitations of the theoretical model, but they provide excellent assignments for experimental bands. epstem.net For instance, the characteristic N-H stretching and bending vibrations in benzylamine can be precisely assigned. bohrium.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. conicet.gov.ar This analysis helps understand the electronic transitions, such as π → π* transitions within the benzene (B151609) ring, that are responsible for the molecule's absorption of light.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Benzylamine
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) symmetric stretch | 3485 | 3360 | Amine N-H stretch |
| ν(N-H) asymmetric stretch | 3570 | 3430 | Amine N-H stretch |
| δ(N-H) scissoring | 1620 | 1603 | Amine N-H bend |
| ν(C-N) stretch | 1150 | 1125 | Carbon-Nitrogen stretch |
Note: Calculated values are illustrative and depend on the level of theory. Experimental values are approximate.
To understand how a reaction proceeds, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. Methods like the Climbing Image Nudged Elastic Band (CI-NEB) are powerful for identifying the minimum energy path between reactants and products, providing a detailed view of the reaction mechanism. This analysis yields the activation energy, which is crucial for predicting reaction rates. For a compound like [3-(Prop-2-yn-1-yloxy)phenyl]methanamine, this could be used to study mechanisms such as N-alkylation or reactions involving the alkyne group.
Molecular Dynamics Simulations
While quantum calculations are ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. ulisboa.pt MD solves Newton's equations of motion for a system, providing a trajectory that reveals dynamic processes. easychair.org
A molecule's behavior is significantly influenced by its environment. MD simulations explicitly model the interactions between the solute (the compound of interest) and surrounding solvent molecules. easychair.orgrsc.org This is crucial for understanding reactivity, as solvents can stabilize or destabilize reactants, products, and transition states. easychair.org
For a molecule like benzylamine, MD simulations in a solvent like water or ethanol (B145695) would show the formation of hydrogen bonds between the amine group (as a donor) and solvent molecules. bohrium.comresearchgate.net The simulations would also capture weaker interactions, such as C-H/π interactions involving the phenyl ring. bohrium.com By analyzing the radial distribution functions from the simulation, one can quantify the structure of the solvent shell around the molecule and understand how these specific intermolecular forces influence its behavior and availability for reaction. rsc.org
Crystal Structure Analysis and Supramolecular Chemistry
Hirshfeld Surface Analysis for Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces)
No published studies have performed Hirshfeld surface analysis on this compound. This type of analysis is crucial for quantifying intermolecular interactions within a crystal lattice. It allows for the visualization and quantification of interactions such as hydrogen bonds (expected between the amine group and potential acceptors), π-stacking (involving the phenyl ring), and weaker van der Waals forces. Without experimental crystal data, such an analysis remains purely hypothetical.
Prediction and Analysis of Crystal Packing Motifs
There are no reports on the crystal packing motifs of this compound. The arrangement of molecules in the solid state is determined by a delicate balance of intermolecular forces, leading to specific, repeating patterns or motifs. Understanding these motifs is essential for predicting material properties.
Energy Minimization Calculations for Solid-State Structures
Computational studies involving energy minimization to predict or refine the solid-state structure of this compound have not been reported. These calculations are used to determine the most thermodynamically stable crystal packing arrangement. The absence of a known crystal structure from techniques like X-ray diffraction prevents the application and validation of such computational models for this specific compound.
Advanced Spectroscopic and Structural Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like [3-(Prop-2-yn-1-yloxy)phenyl]methanamine], with its distinct aromatic and aliphatic regions, various NMR experiments can be employed to confirm its structure and study its dynamic behavior.
Multi-dimensional NMR for Comprehensive Structural Elucidation of Derivatives
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms, especially in complex derivatives. researchgate.net Techniques such as COSY, HSQC, and HMBC are routinely used to piece together the molecular puzzle. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, allowing for the identification of adjacent protons. For a derivative of this compound], COSY would confirm the coupling between protons on the aromatic ring and trace the connectivity within aliphatic side chains introduced during synthesis.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is particularly crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. For instance, in a triazole derivative formed via a "click" reaction on the alkyne, HMBC would show correlations from the methylene (B1212753) protons of the propargyl group to the carbons of the newly formed triazole ring, confirming its formation and regiochemistry.
Table 1: Illustrative 2D NMR Correlations for a Hypothetical Triazole Derivative This interactive table demonstrates how 2D NMR correlations would be used to confirm the structure of a 1,2,3-triazole derivative formed from this compound] and benzyl (B1604629) azide (B81097).
| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (¹³C over 2-3 Bonds) |
| Aromatic Protons | Other Aromatic Protons | Aromatic Carbons | Aromatic Carbons, Benzylic CH₂ Carbon |
| Benzylic CH₂ (from amine) | - | Benzylic CH₂ Carbon | Aromatic Carbons |
| O-CH₂ (propargyl) | - | O-CH₂ Carbon | Aromatic Carbon (C-O), Triazole Carbons |
| Triazole CH | - | Triazole CH Carbon | O-CH₂ Carbon, Triazole Quaternary Carbon, Benzyl CH₂ (from azide) |
| Benzyl CH₂ (from azide) | - | Benzyl CH₂ Carbon | Triazole Carbons, Aromatic Carbons (of benzyl group) |
Dynamic NMR for Conformational Studies
Molecules are not static; they undergo various conformational changes, such as bond rotations. Dynamic NMR (DNMR), often involving variable-temperature (VT) experiments, can study these processes. sciencepublishinggroup.comsciencepublishinggroup.com For this compound], restricted rotation around the C-O bond of the ether linkage or the C-C bond of the aminomethyl group could lead to the presence of different conformers (or rotamers) at room temperature. sciencepublishinggroup.com
In a VT-NMR experiment, the sample is analyzed at different temperatures. sciencepublishinggroup.com At low temperatures, where rotation is slow on the NMR timescale, distinct signals for each conformer might be observed. As the temperature is raised, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated using the Eyring equation. sciencepublishinggroup.comsciencepublishinggroup.com This information is critical for understanding the molecule's flexibility and preferred three-dimensional shape.
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. It can also be used to monitor the progress of a chemical reaction in real-time and to determine the final reaction yield without the need for isolating the product. rsc.org
To perform qNMR, a known amount of an inert internal standard with a simple spectrum (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) is added to the reaction mixture. The integral of a signal from the product is compared to the integral of a signal from the known amount of the standard. Since the signal integral is directly proportional to the number of nuclei, the exact amount of product formed can be calculated.
For example, when monitoring a reaction involving this compound], one could observe the disappearance of a reactant's characteristic signal (e.g., the acetylenic proton at ~2.5 ppm) and the simultaneous appearance of a product's signal. By integrating these signals relative to the internal standard at various time points, a kinetic profile of the reaction can be generated, and the final, absolute yield can be determined. rsc.org
Table 2: Example of qNMR Data for Yield Determination This table illustrates how qNMR data could be used to calculate the yield of a reaction where this compound] is the limiting reagent.
| Analyte | Signal (δ, ppm) | Number of Protons | Integral Value | Moles (Relative to Standard) | Calculated Yield |
| Internal Standard (e.g., Maleic Anhydride) | 7.10 (s) | 2 | 1.00 | 0.50 mmol (known) | - |
| Product Signal (e.g., Triazole CH) | 7.80 (s) | 1 | 0.88 | 0.44 mmol | 88% |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the exact molecular weight and, through fragmentation, valuable structural information.
High-Resolution Mass Spectrometry for Exact Mass Determination of Novel Products
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analyzers, can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. chimicatechnoacta.ru
When new derivatives of this compound] are synthesized, HRMS is essential to confirm that the desired product has been formed. For example, if the parent compound undergoes a reaction that adds a C₅H₅N moiety, HRMS can distinguish the correct product from other possibilities with the same nominal mass. This confirmation of the elemental composition is a critical piece of data for the characterization of any novel substance. chimicatechnoacta.ru
Table 3: HRMS Data for Parent Compound and a Hypothetical Product This interactive table shows how HRMS confirms the elemental composition of a new product.
| Compound | Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| This compound | C₁₀H₁₁NO | 161.08406 | 162.09134 | - |
| Hypothetical Product (Click Reaction w/ Benzyl Azide) | C₁₇H₁₈N₄O | 294.14751 | 295.15479 | 1.2 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to elucidate the structure of unknowns.
For the protonated molecule of this compound] ([M+H]⁺), the fragmentation pathways can be predicted based on its functional groups. A major initial fragmentation event for protonated benzylamines is the neutral loss of ammonia (B1221849) (NH₃, 17 Da). nih.gov This would produce a stable benzyl-type cation. This primary fragment ion can then undergo further fragmentation.
Key fragmentation pathways could include:
Loss of Ammonia: The most likely initial step, leading to the [M+H-NH₃]⁺ ion. nih.gov
Cleavage of the Ether Bond: Fragmentation of the propargyl ether side chain.
Rearrangement: The resulting benzyl cation could rearrange to a more stable tropylium (B1234903) ion, a common pathway for such structures in the gas phase. researchgate.net
By analyzing these fragmentation patterns, researchers can confirm the presence of the benzylamine (B48309) and propargyl ether moieties and how they are connected.
Table 4: Predicted Key Fragments for this compound] in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 162.09 | [C₁₀H₁₂NO]⁺ | - | 162.09 |
| 162.09 | [C₁₀H₉O]⁺ | NH₃ | 145.06 |
| 145.06 | [C₇H₇]⁺ | C₃H₂O | 91.05 |
| 162.09 | [C₇H₈N]⁺ | C₃H₄O | 106.06 |
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis for Functional Group Identification and Hydrogen Bonding Studies
The structure of this compound contains several distinct functional groups: a terminal alkyne (C≡C-H), an ether linkage (C-O-C), a primary amine (-CH₂NH₂), and a 1,3-disubstituted benzene (B151609) ring. Each of these groups gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
The terminal alkyne is particularly noteworthy. The C≡C stretching vibration produces a sharp, weak to medium band in the IR spectrum, typically in the range of 2100-2140 cm⁻¹. The corresponding terminal ≡C-H stretch is also sharp and appears at higher frequencies, around 3300 cm⁻¹. In Raman spectroscopy, the C≡C stretch is often a strong and sharp signal, making it easily identifiable. rsc.orgresearchgate.netnih.gov The intensity of this Raman signal is known to be enhanced when the alkyne is conjugated with an aromatic ring, a feature relevant to the structure of this compound. rsc.orgresearchgate.netnih.gov
The primary amine group (-NH₂) exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, two bands are observed: a symmetric and an asymmetric stretching mode. Hydrogen bonding can significantly influence these vibrations, causing the bands to broaden and shift to lower frequencies. The N-H bending (scissoring) vibration is observed in the range of 1590-1650 cm⁻¹.
The ether group (Ar-O-CH₂) is characterized by its C-O-C asymmetric stretching vibration, which typically appears as a strong band in the IR spectrum between 1200 and 1275 cm⁻¹ for aryl alkyl ethers. The symmetric stretch is usually weaker and found at lower wavenumbers.
The 1,3-disubstituted (meta-substituted) benzene ring has a pattern of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. The substitution pattern is further confirmed by the presence of characteristic out-of-plane (OOP) C-H bending bands in the 680-900 cm⁻¹ range.
The table below summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium | Strong |
| C≡C Stretch | 2100-2140 | Sharp, Weak-Medium | Strong | |
| Primary Amine | N-H Asymmetric Stretch | ~3400 | Medium | Weak |
| N-H Symmetric Stretch | ~3300 | Medium | Weak | |
| N-H Scissor (Bend) | 1590-1650 | Medium-Strong | Weak | |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak | Medium |
| C=C Stretch | 1450-1600 | Medium-Strong | Strong | |
| C-H Out-of-Plane Bend | 680-900 | Strong | Weak | |
| Ether | Ar-O-C Asymmetric Stretch | 1200-1275 | Strong | Weak |
| Alkyl | C-H Stretch | 2850-2960 | Medium | Medium |
Data compiled from general spectroscopic principles and analysis of related structures.
Hydrogen bonding studies can be effectively carried out using IR spectroscopy. The position and shape of the N-H stretching bands of the primary amine are sensitive to the molecular environment. In dilute, non-polar solvents, sharp bands corresponding to free N-H stretches are expected. In concentrated solutions or in the solid state, intermolecular hydrogen bonding (N-H···N or N-H···O) will cause these bands to broaden and shift to lower wavenumbers. Intramolecular hydrogen bonding between the amine N-H and the ether oxygen is also possible, which could be investigated by comparing spectra in polar and non-polar solvents.
In Situ IR Spectroscopy for Real-Time Reaction Monitoring
In situ IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. This technique provides kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products as a function of time.
For reactions involving this compound, in situ IR would be highly effective. For example, in a reaction involving the terminal alkyne, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), one could monitor the disappearance of the characteristic alkyne bands (C≡C stretch at ~2120 cm⁻¹ and ≡C-H stretch at ~3300 cm⁻¹) and the corresponding azide peak (~2100 cm⁻¹), along with the appearance of new bands associated with the resulting triazole ring.
Similarly, if the primary amine were to undergo a reaction, such as acylation or Schiff base formation, in situ IR could track the consumption of the amine. This would be evidenced by the decrease in the intensity of the N-H stretching and bending vibrations and the simultaneous emergence of new peaks, for instance, the amide C=O stretch (~1650 cm⁻¹) in an acylation reaction. This real-time data acquisition allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any transient intermediates.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack in a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Bond Parameters
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of structurally related compounds allows for a detailed prediction of its molecular geometry. mdpi.comnih.gov A successful crystallographic analysis would provide the absolute structure, confirming the connectivity and stereochemistry of the molecule.
Below is a table of expected crystallographic parameters for this compound, based on data from similar molecular fragments found in the crystallographic literature. nih.govmdpi.com
| Parameter | Description | Expected Value |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) | Dependent on packing |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | Dependent on packing |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dependent on packing |
| Bond Lengths (Å) | ||
| C-N (amine) | ~1.47 Å | |
| C≡C (alkyne) | ~1.19 Å | |
| C-O (aryl ether) | ~1.37 Å | |
| C-O (alkyl ether) | ~1.44 Å | |
| **Bond Angles (°) ** | ||
| Ar-O-CH₂ | ~118° | |
| O-CH₂-C≡ | ~109° | |
| Torsion Angles (°) | ||
| C(Ar)-C(Ar)-O-C | Defines orientation of ether | |
| C(Ar)-C(Ar)-C-N | Defines orientation of amine |
Powder X-ray Diffraction for Polymorphism and Solid-State Reaction Studies
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of bulk materials. libretexts.org Instead of a single crystal, a fine powder of the sample is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a "fingerprint" of the crystalline phase or phases present in the sample. americanpharmaceuticalreview.com
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences as different polymorphs can have different physical properties, such as solubility and stability. youtube.comyoutube.com PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a substance. Each polymorph will give a unique diffraction pattern with characteristic peak positions and relative intensities. For this compound, a polymorphism screen would involve crystallizing the compound under various conditions (different solvents, temperatures, etc.) and analyzing the solid products by PXRD to identify any new crystalline forms.
Furthermore, PXRD is an excellent tool for monitoring solid-state reactions. If this compound were to be involved in a solid-state transformation, such as a polymerization reaction initiated by heat or UV radiation involving the alkyne moiety, PXRD could be used to follow the reaction progress. This would be observed as a gradual decrease in the intensity of the diffraction peaks corresponding to the crystalline reactant and potentially the appearance of new peaks from a crystalline product, or an increase in the amorphous background signal if the product is non-crystalline.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other unsaturated systems.
The chromophore in this compound is the substituted benzene ring. The key electronic transitions expected for this molecule are π → π* and n → π*.
π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands. The benzene ring exhibits two such transitions. The primary band (E2-band) occurs at shorter wavelengths (around 200-210 nm), while the secondary band (B-band), which shows fine vibrational structure, appears at longer wavelengths (around 250-280 nm). The substituents on the benzene ring (the propargyloxy and aminomethyl groups) will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital of the aromatic ring. These transitions are "forbidden" by symmetry rules and are therefore much weaker (lower molar absorptivity) than π → π* transitions. They typically appear as weak shoulders or low-intensity bands at longer wavelengths, often overlapping with the tail of the stronger π → π* bands.
The table below summarizes the expected UV-Visible absorption characteristics for this compound in a non-polar solvent.
| Transition Type | Chromophore | Expected λmax | Molar Absorptivity (ε) |
| π → π | Benzene Ring (E2-band) | ~210 nm | High |
| π → π | Benzene Ring (B-band) | ~265 nm | Medium |
| n → π * | N/O lone pairs → Ring | > 280 nm | Low |
Data compiled from general spectroscopic principles and analysis of related structures. masterorganicchemistry.com
The solvent can affect the positions of these absorption bands. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) due to stabilization of the non-bonding ground state orbital. Conversely, π → π* transitions often show a small bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity.
Due to the absence of specific scientific literature detailing the advanced spectroscopic properties of this compound, this article cannot be generated. Extensive searches for experimental data on the electronic transitions, chromophoric behavior, and solvatochromism of this particular compound did not yield the specific research findings required to populate the requested sections.
Information on related but distinct compounds is available; however, in strict adherence to the instructions to focus solely on this compound, this information cannot be used as a substitute. The generation of a scientifically accurate and authoritative article as requested is contingent on the availability of dedicated research on the target compound, which appears to be lacking in the public domain.
Future Research Directions and Unexplored Avenues
Expansion of Asymmetric Synthetic Routes to Chiral Analogues
The presence of a primary amine group in [3-(Prop-2-yn-1-yloxy)phenyl]methanamine makes it an ideal candidate for the development of chiral analogues. Asymmetric synthesis could introduce stereogenic centers, leading to enantiomerically pure compounds with potentially unique properties for materials science.
Future research should focus on developing catalytic enantioselective methods. Organocatalysis, for instance, has proven effective in asymmetric reactions. Proline and its derivatives can act as bifunctional catalysts, activating electrophiles while simultaneously forming nucleophilic enamines with carbonyl compounds. youtube.com A similar strategy could be envisioned where chiral catalysts guide the stereoselective functionalization of the amine group or a precursor.
Furthermore, the synthesis of chiral propargyl derivatives is an area of active research. mdpi.com Efforts could be directed towards the asymmetric reduction of a corresponding imine or the enantioselective amination of a related precursor molecule. youtube.com The development of bidentate catalysts with well-defined rigid transition-state structures could control the stereoselectivity, yielding chiral amines with high enantiomeric excess. mdpi.com Exploring these asymmetric routes would significantly broaden the chemical space accessible from this foundational structure.
Exploration of Novel Catalytic Transformations Involving Both Alkyne and Amine Functionalities
The dual functionality of this compound offers a platform for designing novel catalytic transformations where both the alkyne and amine groups participate. The molecule could act as a bifunctional ligand in organometallic catalysis or undergo intramolecular reactions to form complex heterocyclic systems.
Research could explore transition-metal-catalyzed reactions, such as those using rhodium(I) or gold, which are known to activate alkyne moieties. acs.orgacs.org The amine group could serve as an internal ligand, directing group, or base, potentially enabling unique regioselectivity or reactivity that would be unattainable with monofunctional substrates. For example, studies on the catalytic aminohalogenation of alkynes demonstrate how amine and halogen moieties can be vicinally added across a triple bond, a process that could be adapted for intramolecular cyclizations with the subject compound. nih.gov
Additionally, the amine group itself can be the target of catalytic reactions, such as nickel-catalyzed alkylation. acs.org A research avenue exists for developing tandem reactions where an initial catalytic transformation on one functional group sets the stage for a subsequent reaction on the other, all within a single pot. The exploration of such catalytic systems could lead to efficient syntheses of novel and complex molecular architectures.
Integration into Advanced Functional Materials Platforms (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks, Dendrimers, without biological applications)
The distinct reactive handles of this compound make it an exceptional building block, or "linker," for the construction of advanced porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). youtube.comnih.gov These materials are of high interest for applications in gas storage and separation. nih.govmdpi.com
In COF synthesis, the amine and alkyne functionalities can participate in various linkage-forming reactions. cd-bioparticles.net The amine group can react with aldehydes to form highly stable imine-linked frameworks, while the terminal alkyne is a key component for creating acetylene- or diacetylene-bridged COFs. alfa-chemistry.com The use of linkers like this compound could allow for post-synthetic modification, where the unreacted alkyne groups within the COF pores can be functionalized via click chemistry to tailor the pore environment for specific applications. alfa-chemistry.com
For MOFs, the amine group can coordinate with metal centers to form the framework structure. The pendant propargyloxy group would then decorate the internal pores of the MOF, offering a reactive site for further functionalization. Dendrimers, which are highly branched, three-dimensional macromolecules, represent another platform. mdpi.comnih.gov The target compound could be used as a core or branching unit, with the alkyne and amine groups enabling the stepwise growth of dendrimer generations or the attachment of other functional moieties to the dendrimer periphery.
| Material Platform | Role of this compound | Potential Non-Biological Applications |
| Covalent Organic Frameworks (COFs) | Acts as a trigonal or linear linker via amine and/or alkyne reactions. cd-bioparticles.netalfa-chemistry.com | Gas storage, gas separation, heterogeneous catalysis. nih.govresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Serves as an organic ligand, with the amine coordinating to metal nodes and the alkyne providing pore functionalization. youtube.comresearchgate.net | Carbon capture, chemical separations, selective adsorption. nih.govmdpi.com |
| Dendrimers | Functions as a building block for core or branched structures, enabling peripheral functionalization via the alkyne group. mdpi.com | Catalysis, nanoscale reactors, functional surface coatings. |
Deeper Mechanistic Understanding of Complex Reactions Utilizing Computational Chemistry
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating complex reaction mechanisms, predicting selectivity, and guiding the rational design of catalysts and materials. acs.org Future research should leverage computational studies to understand the behavior of this compound in various chemical transformations.
For instance, computational investigations into the Claisen rearrangements and cycloisomerizations of aryl propargyl ethers have successfully explained how substituents influence reactivity and regioselectivity. acs.orgrsc.org Similar studies on the subject compound could predict the outcomes of thermally or catalytically induced intramolecular reactions, clarifying the energetic barriers for competing pathways. In gold-catalyzed reactions, computational models can clarify the critical role of cationic gold species and predict how adsorption of the alkyne group onto a catalyst surface activates it for subsequent reactions. acs.org
When designing asymmetric syntheses, computational modeling can predict the stereoselectivity of different catalyst systems, revealing the subtle non-covalent interactions in the transition state that determine the enantiomeric outcome. mdpi.com For functional materials, computational methods can be used to predict the topology, porosity, and electronic properties of COFs and MOFs constructed from this linker, accelerating the discovery of materials with desired properties. researchgate.net
Design of Next-Generation Chemical Probes for Material Science or Environmental Sensing (non-biological applications)
The unique electronic and structural features of this compound make it a promising scaffold for the design of next-generation chemical probes for non-biological applications, such as materials analysis or environmental monitoring. The terminal alkyne is a particularly valuable handle, as it can participate in "click" reactions to attach fluorophores or other signaling units. nih.govrsc.org
Research in this area could focus on creating fluorescent probes that signal the presence of specific analytes. The amine group could act as a selective binding site for metal ions, while the propargyl ether moiety could modulate the electronic properties of an attached fluorophore. The design of fluorogenic probes, which switch from a non-fluorescent to a fluorescent state upon reaction, is a key strategy. nih.gov For example, a probe could be designed where the alkyne reacts with an azide-functionalized pollutant, leading to the formation of a fluorescent triazole product. researchgate.netrsc.org
These probes could be integrated into polymer films or solid supports for continuous environmental sensing or used to characterize defects or functional sites within materials. The development of trifunctional building blocks containing an alkyne tag, a synthetic handle, and a photo-activatable group has been reported for biological applications, and this concept could be repurposed for material science, allowing for light-induced modification and analysis of material surfaces. sigmaaldrich.com
| Probe Design Concept | Target Analyte (Example) | Sensing Mechanism | Potential Application |
| Turn-On Fluorescent Sensor | Heavy metal ions (e.g., Cu²⁺, Hg²⁺) | Ion binding to the amine and alkyne, modulating photo-induced electron transfer (PET) of an attached fluorophore. | Environmental water quality monitoring. |
| Click-Based Ratiometric Probe | Azide-containing industrial pollutants | Azide-alkyne cycloaddition reaction causes a shift in the emission wavelength of the probe. nih.govrsc.org | Detection of specific contaminants in soil or water. |
| Material Surface Probe | Surface functional groups on a polymer | Covalent attachment to the material via the amine, with the alkyne available for subsequent "click" reaction with a reporter molecule. | Characterization of functional material surfaces. |
Q & A
Q. What are the common synthetic routes for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between 3-hydroxybenzylamine and propargyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile. Reflux conditions (60–80°C) are often employed to enhance reaction efficiency . Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Yield improvements (70–85%) are achievable by using catalytic phase-transfer agents (e.g., TBAB) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in a dry, cool environment (<25°C) in amber glass bottles to prevent photodegradation .
- Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with saline for 15+ minutes and seek medical attention .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% TFA). Purity >95% is typical for research-grade material .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and propargyl ether signals (δ 4.2–4.5 ppm) .
- Mass Spectrometry : ESI-MS to validate molecular ion peaks (expected m/z: ~175.23) .
Advanced Research Questions
Q. How does the propargyl ether moiety influence reactivity in cross-coupling or click chemistry applications?
- Methodological Answer : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Key steps:
- React with azides (1:1.2 molar ratio) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C .
- Monitor via IR spectroscopy for alkyne peak (2100–2260 cm⁻¹) disappearance.
- Applications: Bioconjugation, probe development for target engagement studies .
Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement. Key parameters:
- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
- Analyze anisotropic displacement parameters with ORTEP-3 to confirm molecular geometry .
- DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond angles/distances to validate stereoelectronic effects .
Q. How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. photosensitization)?
- Methodological Answer :
- Mechanistic Studies :
- Perform ROS assays (e.g., DCFH-DA fluorescence) under UV/visible light to confirm photosensitizer activity .
- Conduct enzyme inhibition assays (e.g., IC₅₀ determination) in dark conditions to isolate non-photochemical effects .
- Data Analysis : Use statistical tools (e.g., ANOVA with Tukey post-hoc) to identify significant differences between experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
